![molecular formula C10H12F3NO B1375247 3-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol CAS No. 1447964-63-7](/img/structure/B1375247.png)

3-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol” is a chemical compound with the molecular weight of 255.67 . It is typically in the form of a powder .

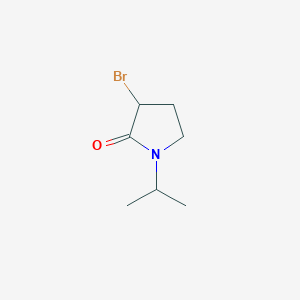

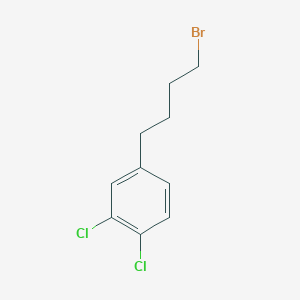

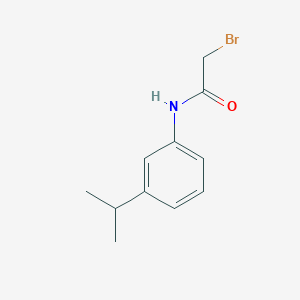

Molecular Structure Analysis

The molecular structure of “3-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol” is characterized by the presence of an amino group (-NH2), a trifluoromethyl group (-CF3), and a phenyl group (C6H5) attached to a propan-1-ol backbone .

Physical And Chemical Properties Analysis

“3-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol” is a powder with a molecular weight of 255.67 . The predicted boiling point is 294.4±35.0 °C and the predicted density is 1.382±0.06 g/cm3 at 20 °C under a pressure of 760 Torr .

Scientific Research Applications

Enzymatic Synthesis of Polyamines

- Polyamine Synthesis : The enzymatic synthesis of cyclic polyamines from amino alcohols like 3-amino-propan-1-ol demonstrates the potential for creating multifunctional polycationic compounds, which have applications in drug and gene delivery. This process, utilizing horse liver alcohol dehydrogenase, highlights the versatility of amino alcohols as substrates for producing a wide range of polyamine structures (Cassimjee, Marin, & Berglund, 2012).

Antifungal and Antimicrobial Agents

- Antifungal Agents : The synthesis and evaluation of 3-amino-propan-1-ol-based poly(ether imine) dendrimers for antifungal applications reveal the compound's utility in constructing non-toxic materials for biological studies. This illustrates the potential for developing new antifungal treatments using derivatives of 3-amino-propan-1-ol (Krishna, Jain, Tatu, & Jayaraman, 2005).

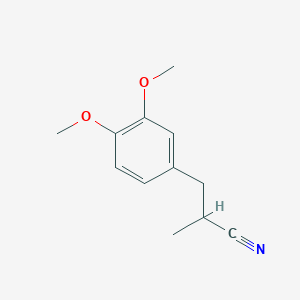

Synthesis of Chiral Compounds

- Chiral Synthesis : The lipase-catalyzed resolution of chiral 1,3-amino alcohols, such as derivatives of 3-amino-3-phenylpropan-1-ol, for the asymmetric synthesis of (S)-dapoxetine showcases the application of these compounds in producing chiral intermediates for pharmaceuticals (Torre, Gotor‐Fernández, & Gotor, 2006).

Inhibitory Compounds and Kinase Activity

- Src Kinase Inhibition : The development of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives and their evaluation as Src kinase inhibitors for cancer treatment demonstrates the therapeutic implications of modifying the structure of amino alcohol derivatives. This work highlights the potential for designing new inhibitors targeting specific kinases involved in cancer progression (Sharma et al., 2010).

Corrosion Inhibition

- Corrosion Inhibition : The synthesis of tertiary amines from 1,3-di-amino-propan-2-ol derivatives and their application as inhibitors for carbon steel corrosion underlines the compound's utility in industrial applications. This research highlights how modifications of the amino alcohol structure can lead to effective corrosion inhibitors (Gao, Liang, & Wang, 2007).

Safety and Hazards

Mechanism of Action

Target of Action

Compounds with a trifluoromethyl group have been found to play an increasingly important role in pharmaceuticals and agrochemicals

Mode of Action

It’s known that trifluoromethylation involves the addition of a trifluoromethyl group to carbon-centered radical intermediates . This process could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

The presence of a trifluoromethyl group can influence various biochemical processes, including the trifluoromethylation of carbon-centered radical intermediates .

Result of Action

The trifluoromethyl group is known to play a significant role in pharmaceuticals and agrochemicals , suggesting that this compound could have similar effects.

properties

IUPAC Name |

3-amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO/c11-10(12,13)8-4-2-1-3-7(8)9(15)5-6-14/h1-4,9,15H,5-6,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NACIGKCJLIVJFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CCN)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Aminonaphthalen-1-yl)oxy]propanamide](/img/structure/B1375168.png)

![2-[2-Chloro-6-(pyrrolidin-1-yl)phenyl]ethan-1-amine](/img/structure/B1375170.png)